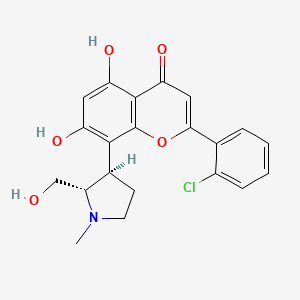
P-276-00 free base
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-276-00 free base, also known as riviciclib, is a novel, potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs). It specifically inhibits CDK1, CDK4, and CDK9, which play crucial roles in cell cycle regulation and transcription. This compound has shown significant potential in preclinical and clinical studies for its anti-cancer properties .
Preparation Methods
The synthesis of P-276-00 free base involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Chemical Reactions Analysis
P-276-00 free base undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the aromatic ring or the pyrrolidinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
P-276-00 free base has been extensively studied for its applications in various fields:
Chemistry: It serves as a valuable tool for studying CDK inhibition and its effects on cell cycle regulation.
Biology: It is used to investigate the role of CDKs in cellular processes and their implications in diseases.
Medicine: This compound has shown promising results in preclinical and clinical trials for treating various cancers, including head and neck squamous cell carcinoma, non-small cell lung cancer, and multiple myeloma
Industry: Its potential as an anti-cancer agent makes it a candidate for pharmaceutical development and commercialization
Mechanism of Action
P-276-00 free base exerts its effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis. It specifically targets the cyclin-D/CDK4/p16/pRB/E2F axis, resulting in the suppression of cell proliferation. The compound also activates the p53 pathway, increasing the BAX/BCL-2 ratio and cleaved caspase-3 levels, which promote apoptosis. Additionally, it reduces the expression of tumor microenvironment proteins such as interleukin-6, secreted epidermal growth factor receptor, and heat shock protein 70 .
Comparison with Similar Compounds
P-276-00 free base is unique compared to other CDK inhibitors due to its specific inhibition profile and potent anti-cancer activity. Similar compounds include:
Palbociclib: A CDK4/6 inhibitor used in breast cancer treatment.
Ribociclib: Another CDK4/6 inhibitor with similar applications.
Dinaciclib: A CDK1/2/5/9 inhibitor with broader CDK inhibition but different selectivity and potency
This compound stands out due to its selective inhibition of CDK1, CDK4, and CDK9, making it a promising candidate for targeted cancer therapy.
Properties
CAS No. |
920113-02-6 |
|---|---|
Molecular Formula |
C21H20ClNO5 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |
InChI |
InChI=1S/C21H20ClNO5/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3/t12-,14+/m0/s1 |
InChI Key |
QLUYMIVVAYRECT-GXTWGEPZSA-N |
Isomeric SMILES |
CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B10761741.png)
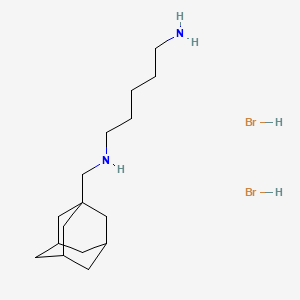
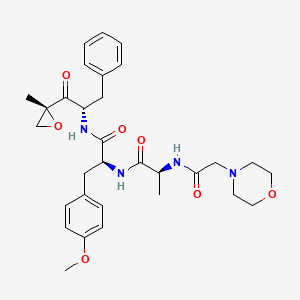
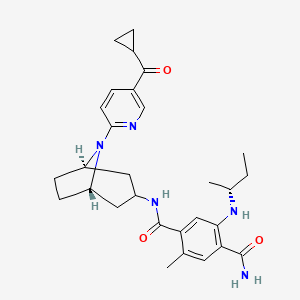
![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10761767.png)
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
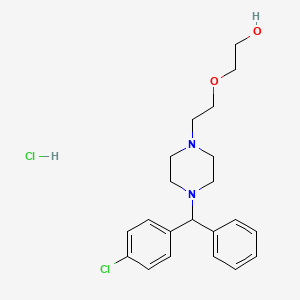
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
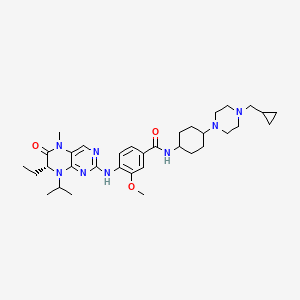
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
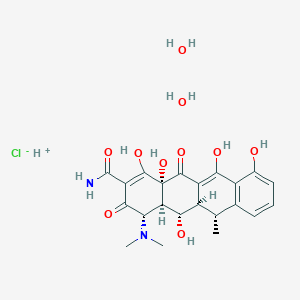
![2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide](/img/structure/B10761804.png)
![4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid](/img/structure/B10761820.png)
